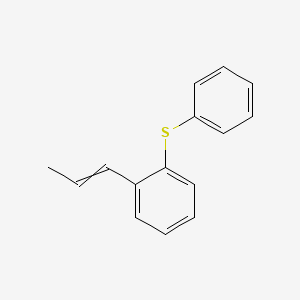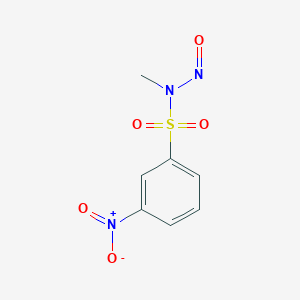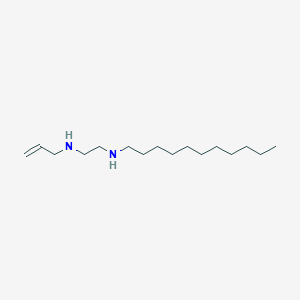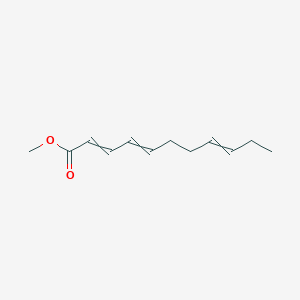
1-(Phenylsulfanyl)-2-(prop-1-en-1-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Phenylsulfanyl)-2-(prop-1-en-1-yl)benzene is an organic compound characterized by the presence of a phenylsulfanyl group attached to a benzene ring, which is further substituted with a prop-1-en-1-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Phenylsulfanyl)-2-(prop-1-en-1-yl)benzene typically involves the following steps:
Formation of the Phenylsulfanyl Group: This can be achieved by reacting thiophenol with a suitable halogenated benzene derivative under basic conditions.
Introduction of the Prop-1-en-1-yl Group: The prop-1-en-1-yl group can be introduced via a Heck reaction, where a halogenated benzene derivative is reacted with propene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
1-(Phenylsulfanyl)-2-(prop-1-en-1-yl)benzene can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The double bond in the prop-1-en-1-yl group can be reduced to a single bond using hydrogenation with a palladium catalyst.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated hydrocarbons.
Substitution: Nitrobenzene derivatives, halobenzene derivatives.
科学的研究の応用
1-(Phenylsulfanyl)-2-(prop-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 1-(Phenylsulfanyl)-2-(prop-1-en-1-yl)benzene depends on its specific application. For example, in biological systems, it may interact with enzymes or proteins through its phenylsulfanyl group, potentially inhibiting their activity. The prop-1-en-1-yl group may also participate in interactions with other molecules, influencing the compound’s overall activity.
類似化合物との比較
Similar Compounds
Phenylpropene: Similar structure but lacks the phenylsulfanyl group.
Styrene: Contains a vinyl group instead of the prop-1-en-1-yl group.
Thiophenol: Contains a phenylsulfanyl group but lacks the prop-1-en-1-yl group.
Uniqueness
1-(Phenylsulfanyl)-2-(prop-1-en-1-yl)benzene is unique due to the combination of the phenylsulfanyl and prop-1-en-1-yl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
581050-28-4 |
|---|---|
分子式 |
C15H14S |
分子量 |
226.3 g/mol |
IUPAC名 |
1-phenylsulfanyl-2-prop-1-enylbenzene |
InChI |
InChI=1S/C15H14S/c1-2-8-13-9-6-7-12-15(13)16-14-10-4-3-5-11-14/h2-12H,1H3 |
InChIキー |
WJOKFWZUJLFTNY-UHFFFAOYSA-N |
正規SMILES |
CC=CC1=CC=CC=C1SC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(3-Chloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14212149.png)

![1H-Indole, 2-(3-methoxyphenyl)-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14212155.png)
![(2R,3S,6S)-1,1,3,6-Tetramethyl-2-[(prop-2-en-1-yl)oxy]cyclohexane](/img/structure/B14212164.png)



![7-(1h-Indol-2-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14212210.png)


![2,3,4,5,6,7,8,9-Octachloro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B14212219.png)
![1-Azabicyclo[2.2.0]hexane-4-carbonyl chloride](/img/structure/B14212229.png)
![[(1S)-1-(Ethenyloxy)prop-2-yn-1-yl]benzene](/img/structure/B14212240.png)

